molecular formula C13H16O5 B1586084 Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate CAS No. 4687-37-0

Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate

Cat. No. B1586084
M. Wt: 252.26 g/mol
InChI Key: BHSYONGONOKNAI-UHFFFAOYSA-N
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Patent
US04612376

Procedure details

To a mixture of ethyl veratroylacetate (45 g) and urea (11.7 g) were added conc. hydrochloric acid (5 drops) and ethanol (5 ml). The mixture was heated at 120° C. for 16 hours under reduced pressure. To the residue was added another conc. hydrochloric acid (5 drops) and ethanol (5 ml) and the mixture was heated again at 150° C. for 2 hours under reduced pressure. The resulting residue was washed successively with ethyl acetate, ethanol and isopropyl ether to give 6-(3,4-dimethoxyphenyl)-2,4(1H,3H)-pyrimidinedione (12.2 g).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:13][C:14]([O:16]CC)=O)(=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.[NH2:19][C:20]([NH2:22])=[O:21]>Cl.C(O)C>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([C:1]2[NH:22][C:20](=[O:21])[NH:19][C:14](=[O:16])[CH:13]=2)[CH:11]=[CH:10][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)(=O)CC(=O)OCC
Name
Quantity
11.7 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated again at 150° C. for 2 hours under reduced pressure
Duration
2 h
WASH
Type
WASH
Details
The resulting residue was washed successively with ethyl acetate, ethanol and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=CC(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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